molecular formula C29H31N3O4 B3045089 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-99-9

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3045089
CAS No.: 1018163-99-9
M. Wt: 485.6
InChI Key: AJCIDWQVMBLROG-UHFFFAOYSA-N
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Description

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a benzodiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and phenols, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow synthesis, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl rings .

Scientific Research Applications

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and substituted phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-12-13-20(2)27(14-19)36-18-22(33)17-32-24-9-5-4-8-23(24)30-29(32)21-15-28(34)31(16-21)25-10-6-7-11-26(25)35-3/h4-14,21-22,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCIDWQVMBLROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111462
Record name 4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018163-99-9
Record name 4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018163-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 5
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 6
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

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